N-Desmethylxanomeline
Overview
Description
N-Desmethylxanomeline is a pharmacologically active metabolite of xanomeline, a muscarinic receptor agonist. It is primarily known for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease. This compound retains the muscarinic receptor agonist properties of its parent compound, xanomeline, and is being studied for its efficacy and safety in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylxanomeline typically involves the demethylation of xanomeline. This process can be achieved through various chemical reactions, including the use of hexane to extract xanomeline and its N-desmethyl metabolite from basified plasma . The reaction conditions often involve the use of specific reagents and solvents to facilitate the demethylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced extraction and purification techniques to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-Desmethylxanomeline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
N-Desmethylxanomeline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the determination of muscarinic receptor agonists.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
N-Desmethylxanomeline exerts its effects by acting as a selective muscarinic receptor agonist. It primarily targets the muscarinic M1 and M4 receptor subtypes, which are involved in regulating neurotransmitter circuits in the brain. By stimulating these receptors, this compound helps to rebalance key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in neurological disorders .
Comparison with Similar Compounds
Xanomeline: The parent compound of N-Desmethylxanomeline, known for its muscarinic receptor agonist properties.
Arecoline: A natural muscarinic receptor agonist found in betel nut.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Uniqueness: this compound is unique due to its selective targeting of muscarinic M1 and M4 receptors, which makes it a promising candidate for the treatment of neurological disorders. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its therapeutic potential .
Properties
IUPAC Name |
3-hexoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h7,14H,2-6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYOLMLLRWDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-96-4 | |
Record name | 5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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